![molecular formula C9H6Cl2N2 B2545701 1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 15524-46-6](/img/structure/B2545701.png)
1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is a chemical that appears to be closely related to various heterocyclic compounds that have been synthesized and studied in recent research. Although the exact compound is not directly mentioned in the provided papers, the studies do involve similar structures and could provide insight into the synthesis, molecular structure, and chemical properties of related compounds.
Synthesis Analysis
In the first paper, the synthesis of 6,7-Dihydro-5H-cyclopenteno[b]pyridine is described. The process involves acetylation, cyclization, and chlorination of 1-amino-2-cyanocyclopentene to yield 4-amino-2-chloro-6,7-dihydro-5H-cyclopenteno[b]pyridine. This intermediate is then subjected to Sandmeyer bromination followed by catalytic hydrogenated dehalogenation, achieving an overall yield of about 61% . This method could potentially be adapted for the synthesis of 1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile by altering the substituents and reaction conditions.
Molecular Structure Analysis
The second paper does not directly discuss the target compound but does mention the synthesis of novel 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles . The structure of these compounds was elucidated using chemical and spectroscopic data, which suggests that similar analytical techniques could be employed to determine the molecular structure of 1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile.
Chemical Reactions Analysis
The third paper provides a novel route to 1-substituted 3-(dialkylamino)-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitriles . The reaction involves heptalenecarbaldehydes or aromatic aldehydes with 3-(dicyanomethylidene)-indan-1-one in the presence of secondary amines. The resulting 1,2-dihydro forms can be dehydrogenated to yield the final compounds. This study indicates that the target compound might also undergo similar reactions, such as dehydrogenation, to achieve the desired structure.
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of 1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile, they do offer insights into the properties of structurally related compounds. For example, the inherent merocyanine system of the dihydro forms in the third paper results in a broad absorption band in the UV/VIS spectra, and the dehydrogenated compounds exhibit blue-green fluorescence . These findings suggest that the target compound may also display unique optical properties, which could be explored through experimental studies.
Scientific Research Applications
Synthesis and Structural Analysis
The compound 1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile has been utilized in various synthetic and analytical studies, demonstrating its importance in the field of organic chemistry. For instance, studies on the synthesis and crystal structure determination of related pyridine derivatives highlight the intricacies of molecular configurations and the impact of substituents on structural properties. These investigations provide insights into the design and synthesis of novel compounds with potential applications in various domains, including materials science and pharmaceuticals (Moustafa & Girgis, 2007).
Optical and Electrical Properties
Research into the structural, optical, and junction characteristics of pyrazolo pyridine derivatives showcases the potential of these compounds in developing new materials with unique optical and electronic properties. Such studies are crucial for the advancement of optoelectronic devices and sensors, contributing to innovations in technology and materials science (Zedan, El-Taweel, & El-Menyawy, 2020).
Biological Activity
Dihydropyridines, a class of compounds related to 1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile, have been explored for their biological activities, including antihypertensive, antiarrhythmic, bioprotective, and hepatoprotective effects. This research underlines the significance of such compounds in medicinal chemistry and drug development, offering a pathway for the creation of new therapeutic agents (Ershov et al., 2014).
Molecular Docking and Drug Design
Further extending its utility, derivatives of pyridine-3-carbonitrile have been engaged in molecular docking studies to investigate their potential as inhibitors against targets like the SARS CoV-2 RdRp. This emphasizes the role of 1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile derivatives in the design and discovery of new drugs, particularly in response to global health crises (Venkateshan, Muthu, Suresh, & Ranjith Kumar, 2020).
Safety and Hazards
properties
IUPAC Name |
1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-8-6-3-1-2-5(6)7(4-12)9(11)13-8/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRYHTATGWYSMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=NC(=C2C#N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.